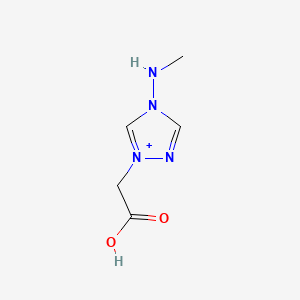
1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium
Description
1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of triazolium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C5H9N4O2+ |
|---|---|
Molecular Weight |
157.15 g/mol |
IUPAC Name |
2-[4-(methylamino)-1,2,4-triazol-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C5H8N4O2/c1-6-9-3-7-8(4-9)2-5(10)11/h3-4,6H,2H2,1H3/p+1 |
InChI Key |
CXZZQCIIHABVHG-UHFFFAOYSA-O |
Canonical SMILES |
CNN1C=N[N+](=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylamino-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazolium salt into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted triazolium salts.
Scientific Research Applications
1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 1-(carboxymethyl)-3-(methylamino)-4H-1,2,4-triazol-1-ium
- 1-(carboxymethyl)-5-(methylamino)-4H-1,2,4-triazol-1-ium
- 1-(carboxymethyl)-4-(ethylamino)-4H-1,2,4-triazol-1-ium
Uniqueness
1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


